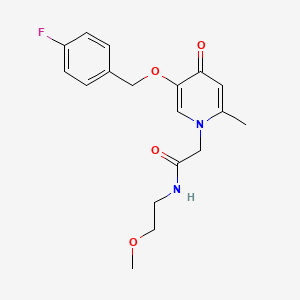

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide

Description

This compound features a pyridin-4-one core substituted with a 4-fluorobenzyloxy group at position 5 and a methyl group at position 2. The acetamide side chain is linked to an N-(2-methoxyethyl) group, enhancing solubility and bioavailability.

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c1-13-9-16(22)17(25-12-14-3-5-15(19)6-4-14)10-21(13)11-18(23)20-7-8-24-2/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKAPABPFFKCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NCCOC)OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.

Attachment of the Acetamide Moiety: This is typically done through an amide coupling reaction using reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated benzyl compounds in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety could participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazolyl Acetamide Derivatives ()

Compounds 5e–5m share the acetamide backbone but differ in substituents and heterocyclic cores. For example:

- 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Substituents: Chlorobenzylthio, isopropyl-methylphenoxy. Physical Properties: 82% yield, m.p. 138–140°C.

- 9 (truncated name in ): Likely contains a 4-fluorobenzylthio group. Key Difference: The target compound uses a pyridinone core instead of 1,3,4-thiadiazole, reducing steric hindrance and altering electronic properties .

Table 1: Comparison of Thiadiazolyl Acetamides vs. Target Compound

| Feature | Thiadiazolyl Derivatives (5e–5m) | Target Compound |

|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | Pyridin-4-one |

| Substituent at Position 5 | Chloro/fluorobenzylthio | 4-Fluorobenzyloxy |

| Side Chain | Varied phenoxy groups | N-(2-Methoxyethyl)acetamide |

| Melting Point Range | 132–170°C | Not reported in evidence |

Spirocyclic Chromane Derivatives ()

Compounds B10–B12 incorporate spirocyclic indene-oxazolidinone cores and 4-fluorobenzyl groups.

- B10 : Contains a dihydroindenyl group and 4-fluorobenzyl.

- B11 : Cyclopenta[b]pyridine core with 4-fluorobenzyl.

Rilapladib ()

Rilapladib: A structurally related Lp-PLA2 inhibitor with a quinolin-4-one core and 2,3-difluorobenzylthio group.

- Key Similarity : Both compounds use a methoxyethyl group to enhance solubility.

- Key Difference : Rilapladib’s thioether linkage and difluorinated benzyl group confer higher lipophilicity (IC50 = 0.23 nM) compared to the target compound’s ether-linked 4-fluorobenzyloxy group .

Pyrimidoindole Derivatives ()

N-(4-Fluorobenzyl)-2-((3-(3-Methoxyphenyl)-4-oxopyrimido[5,4-b]indol-2-yl)thio)acetamide :

- Core : Pyrimidoindole with a thioacetamide linkage.

- Comparison: The target compound replaces the pyrimidoindole system with a simpler pyridinone, reducing synthetic complexity while retaining fluorobenzyl and methoxy motifs .

Structural and Functional Implications

- Fluorobenzyl Groups : Enhance binding via hydrophobic interactions and metabolic resistance. The 4-fluorobenzyloxy group in the target compound may improve target affinity over chlorinated analogs (e.g., 5j) .

- Methoxyethyl Side Chain : Increases water solubility compared to alkylthio or arylthio groups in thiadiazolyl derivatives (e.g., 5e–5m) .

- Core Flexibility: The pyridinone core balances planarity (for target engagement) and synthetic accessibility compared to spirocyclic (B10–B12) or fused heterocycles () .

Biological Activity

The compound 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide , often referred to as a pyridinone derivative, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 384.383 g/mol. Its structure features a pyridine ring substituted with a fluorobenzyl group and an acetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.383 g/mol |

| CAS Number | 946333-14-8 |

The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of the vanilloid receptor TRPV1 , which is implicated in pain sensation and inflammatory processes. The presence of the fluorine atom in the fluorobenzyl group enhances the compound's binding affinity due to its electron-withdrawing properties, potentially leading to increased analgesic and anti-inflammatory effects .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anti-inflammatory Effects : By modulating TRPV1 activity, the compound may reduce inflammation and pain.

- Analgesic Properties : Its potential to inhibit pain pathways positions it as a candidate for pain management therapies.

- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, suggesting a broader spectrum of biological activity.

Case Study 1: TRPV1 Modulation

In a study examining the effects of related pyridinone compounds on TRPV1 receptors, researchers found that modifications in the side chains significantly altered binding affinities. The fluorobenzyl moiety was particularly noted for enhancing receptor interaction, leading to decreased pain responses in animal models .

Case Study 2: In Vitro Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar compounds. The results indicated that certain derivatives exhibited activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Flufenacet | 4579-60-6 | Selective herbicide targeting fatty acid biosynthesis |

| N-benzyl-2-(5-(fluorobenzyl)oxy)-2-methyl-4-oxopyridine | 946333-11-5 | Similar structural motifs with potential herbicidal activity |

| 2-(5-(fluorobenzyl)oxy)-2-methyl-pyridine | 941885-25-2 | Related to TRPV1 receptor modulation |

These compounds highlight the versatility of pyridinone derivatives in both pharmaceutical and agricultural applications.

Q & A

Q. What are the optimal synthetic routes for 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:

- Step 1: Activation of the pyridinone core using polar aprotic solvents (e.g., dimethylformamide) and catalysts like piperidine to facilitate alkoxy group introduction .

- Step 2: Acetamide side-chain incorporation via coupling reagents (e.g., EDC/HOBt) under inert atmospheres .

- Optimization: Temperature control (60–80°C), solvent selection (DMF for solubility), and stoichiometric ratios (1:1.2 for limiting reagents) are critical. Monitor progress via TLC and HPLC .

- Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluorobenzyl bromide, DMF, 70°C | 65–70 | >90% |

| 2 | N-(2-methoxyethyl)amine, EDC, RT | 55–60 | 85–90% |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxyethyl signals at δ 3.3–3.5 ppm) .

- HPLC: Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) assess purity (>95% target) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C21H22FN2O4: 409.15) .

Q. How does solvent polarity affect the compound’s solubility, and what solvent systems are recommended for in vitro assays?

- Methodological Answer:

- Solubility Screening: Test in DMSO (stock solutions), aqueous buffers (PBS at pH 7.4), and ethanol. Low solubility in water (<0.1 mg/mL) necessitates DMSO dilution for biological studies .

- Stability: Avoid prolonged exposure to aqueous environments (>24 hours) due to hydrolytic degradation of the acetamide moiety .

Advanced Research Questions

Q. How can reaction mechanisms and kinetic parameters be analyzed for key synthetic steps (e.g., fluorobenzyloxy group introduction)?

- Methodological Answer:

- Mechanistic Probes: Use deuterated solvents (DMSO-d6) to track proton exchange in NMR. Isotopic labeling (e.g., 18O) identifies nucleophilic attack pathways .

- Kinetic Studies: Perform pseudo-first-order experiments under varying temperatures (Arrhenius plots) to determine activation energy (Ea) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values in enzyme inhibition assays)?

- Methodological Answer:

- Assay Standardization: Control variables: enzyme source (recombinant vs. native), substrate concentration (Km-adjusted), and incubation time .

- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .

- Table 2: Example Bioactivity Variability

| Assay Type | Reported IC50 (μM) | Key Variables |

|---|---|---|

| Kinase A | 0.5–2.0 | ATP concentration (1–10 mM) |

| Protease B | 5.0–10.0 | pH (6.5 vs. 7.5) |

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., pyridinone carbonyl) prone to nucleophilic attack .

- Docking Studies: Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1). Key interactions: fluorobenzyl group in hydrophobic pockets, methoxyethyl chain with polar residues .

Q. What experimental designs address discrepancies in synthetic yields reported across studies?

- Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 23 factorial design identifies interactions between DMF volume, reaction time, and catalyst .

- Contradiction Resolution: Replicate literature procedures with controlled moisture levels (Schlenk line for anhydrous conditions) .

Data Contradiction Analysis

- Example Issue: Conflicting reports on optimal catalysts (piperidine vs. triethylamine) for pyridinone functionalization.

- Resolution: Conduct parallel reactions with both catalysts. Monitor by HPLC: piperidine improves regioselectivity (>90% vs. 75% with Et3N) due to superior base strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.